Cas no 1031990-73-4 (7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide)

7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide structure
1031990-73-4 structure
商品名:7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
CAS番号:1031990-73-4
MF:C22H19FN4O
メガワット:374.410867929459
CID:5863433
PubChem ID:46074600

7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
    • 7-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
    • 1031990-73-4
    • AKOS004915211
    • F3407-4399
    • インチ: 1S/C22H19FN4O/c1-14-3-6-17(11-15(14)2)20-9-10-24-21-19(13-26-27(20)21)22(28)25-12-16-4-7-18(23)8-5-16/h3-11,13H,12H2,1-2H3,(H,25,28)
    • InChIKey: WMMCSXRDWGKEBY-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)CNC(C1C=NN2C=1N=CC=C2C1=CC=C(C)C(C)=C1)=O

計算された属性

  • せいみつぶんしりょう: 374.15428940g/mol
  • どういたいしつりょう: 374.15428940g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 539
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 59.3Ų

7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3407-4399-5mg
7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
1031990-73-4
5mg
$69.0 2023-09-10
Life Chemicals
F3407-4399-1mg
7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
1031990-73-4
1mg
$54.0 2023-09-10
Life Chemicals
F3407-4399-3mg
7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
1031990-73-4
3mg
$63.0 2023-09-10
Life Chemicals
F3407-4399-4mg
7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
1031990-73-4
4mg
$66.0 2023-09-10
Life Chemicals
F3407-4399-5μmol
7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
1031990-73-4
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-4399-2μmol
7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
1031990-73-4
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-4399-2mg
7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
1031990-73-4
2mg
$59.0 2023-09-10

7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide 関連文献

7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamideに関する追加情報

Comprehensive Overview of 7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS No. 1031990-73-4)

The compound 7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS No. 1031990-73-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including the pyrazolo[1,5-a]pyrimidine core and substituted aromatic rings, make it a promising candidate for various applications in drug discovery and development. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a critical role in modulating cellular signaling pathways.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapies. The 7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide structure aligns with this trend, as its carboxamide and fluorophenyl moieties enhance its binding affinity to specific biological targets. This compound is often discussed in the context of cancer research, where kinase inhibitors are being explored for their ability to disrupt aberrant signaling in tumor cells. Its CAS No. 1031990-73-4 serves as a unique identifier, facilitating accurate referencing in scientific literature and regulatory documents.

One of the key advantages of this compound lies in its structural versatility. The presence of both 3,4-dimethylphenyl and 4-fluorophenyl groups allows for fine-tuning of its physicochemical properties, such as solubility and metabolic stability. These attributes are critical for optimizing drug-like characteristics, a topic frequently searched by medicinal chemists and pharmacologists. Additionally, the pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism.

The synthesis and characterization of 7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide require expertise in modern organic chemistry techniques, including cross-coupling reactions and amide bond formation. These methods are widely covered in academic curricula and industrial training programs, reflecting the compound's relevance to contemporary research. Furthermore, its CAS No. 1031990-73-4 is often queried in chemical databases, underscoring its importance in the scientific community.

Beyond its potential therapeutic applications, this compound is also of interest in material science. The aromatic heterocycles in its structure contribute to its stability and electronic properties, making it a candidate for developing advanced materials with tailored functionalities. Researchers exploring organic electronics or photovoltaic devices may find this compound valuable due to its conjugated system and potential for charge transport.

In summary, 7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS No. 1031990-73-4) represents a multifaceted molecule with broad implications across drug discovery, biochemistry, and material science. Its unique structure and functional groups position it as a subject of ongoing investigation, particularly in the context of kinase inhibition and targeted therapy. As research progresses, this compound may emerge as a cornerstone in the development of next-generation therapeutics and functional materials.

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